molecular formula C13H15NO B10843761 4-(Isopropylamino)-1-naphthol

4-(Isopropylamino)-1-naphthol

Cat. No.: B10843761
M. Wt: 201.26 g/mol
InChI Key: TWBKFLLEYLZFHH-UHFFFAOYSA-N
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Description

4-(Isopropylamino)-1-naphthol is a significant chemical intermediate in organic and medicinal chemistry research. Its molecular structure, which features both a naphthol ring and an isopropylamino side chain, makes it a valuable precursor in synthetic pathways. A primary application of this compound is in the research and development of beta-adrenergic blocking agents (beta-blockers). The structural motif of a 1-naphthol ether with an amino substituent is a key feature in several pharmaceuticals . For instance, it serves as a core building block in the synthesis of Propranolol, a non-selective beta-blocker medication used to treat conditions such as hypertension and arrhythmias . The compound is typically synthesized from 1-naphthol, which can be produced through the nitration of naphthalene followed by hydrogenation and hydrolysis, or via the hydrogenation and oxidation of naphthalene to tetralin . Researchers utilize this chemical for its reactivity, where the 4-position of the 1-naphthol ring is susceptible to electrophilic attack, allowing for further functionalization . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, as related naphthol compounds have been classified as moderately toxic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-(propan-2-ylamino)naphthalen-1-ol

InChI

InChI=1S/C13H15NO/c1-9(2)14-12-7-8-13(15)11-6-4-3-5-10(11)12/h3-9,14-15H,1-2H3

InChI Key

TWBKFLLEYLZFHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

Synthetic Methodologies for 4 Isopropylamino 1 Naphthol and Its Derivatives

Direct Amination Approaches for Naphthol Scaffolds

Direct amination methods offer a straightforward route to aminonaphthols by converting a hydroxyl group on the naphthalene (B1677914) ring into an amino group.

Bucherer Reaction and Derivatives under Optimized Conditions

The Bucherer reaction is a classic and reversible organic reaction that converts a naphthol to a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. wikipedia.orgorganicreactions.org This reaction is a cornerstone in the industrial synthesis of aminonaphthalenesulfonic acid dye precursors. wikipedia.org The mechanism involves the initial protonation of the naphthol at a carbon with high electron density, followed by the addition of a bisulfite anion. This intermediate then reacts with an amine, and subsequent dehydration and elimination of the bisulfite yield the corresponding naphthylamine. wikipedia.orgyoutube.com

While the traditional Bucherer reaction often utilizes ammonia, modifications can be made to introduce alkyl or aryl amines. For the synthesis of 4-(isopropylamino)-1-naphthol, 1-naphthol (B170400) would be treated with isopropylamine (B41738) in the presence of sodium bisulfite. The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. wikipedia.orgorganicreactions.org This method has been successfully applied to the synthesis of various aminonaphthalene derivatives. researchgate.net

Copper-Catalyzed Amination and Annulation Strategies for α-Aminonaphthalenes

Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. In the context of synthesizing aminonaphthols, copper catalysts can facilitate the direct amination of naphthols. These methods often proceed under milder conditions compared to traditional methods and can offer high regioselectivity. For instance, a copper-catalyzed regioselective C-H amination of phenol (B47542) derivatives has been developed using a phenanthroline-based bidentate auxiliary, which could potentially be adapted for naphthol substrates. acs.org

Furthermore, copper-catalyzed dearomatizative azidation of β-naphthols has been explored, leading to the formation of valuable naphthalenone derivatives which can serve as precursors to aminonaphthols. researchgate.net Copper-catalyzed oxidative coupling of naphthol derivatives is another relevant strategy, particularly for creating binaphthol structures, which can be further functionalized. acs.org Additionally, one-pot three-component thioamination of 1,4-naphthoquinone (B94277) using a copper catalyst has been developed to synthesize 2-amino-3-thio-1,4-naphthoquinones, demonstrating the versatility of copper catalysis in functionalizing naphthalene systems. rsc.org

Multi-Component Reaction Pathways to Aminonaphthol Frameworks

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. These reactions are atom-economical and can rapidly generate molecular complexity.

Betti Reaction and Advanced Modifications

The Betti reaction is a classic multi-component reaction that involves the condensation of a naphthol, an aldehyde, and an amine to produce an aminoalkylnaphthol, also known as a Betti base. nih.govijater.comwikipedia.org The reaction is a special case of the Mannich reaction. wikipedia.org Originally discovered by Mario Betti at the beginning of the 20th century, this reaction typically involves 2-naphthol, but can be extended to 1-naphthol and various substituted phenols. nih.govijater.com

The synthesis of a derivative of this compound could be envisioned through a Betti-type reaction involving 1-naphthol, an appropriate aldehyde, and isopropylamine. The reaction proceeds through the formation of an imine from the aldehyde and amine, which then undergoes nucleophilic attack by the electron-rich naphthol. wikipedia.org

Modern advancements in the Betti reaction have focused on the use of various catalysts to improve yields and reaction times, as well as the use of environmentally benign solvents. For example, the reaction has been successfully carried out in glycerol, an inexpensive and non-toxic solvent, often without the need for a catalyst. thieme-connect.com Nano-SiO2–H3BO3 has also been employed as a catalyst for the one-pot synthesis of aminonaphthols via the Betti reaction. researchgate.net

One-Pot Synthetic Protocols for Substituted Aminonaphthols

Building upon the principles of multi-component reactions, various one-pot synthetic protocols have been developed for the efficient synthesis of substituted aminonaphthols. These methods offer significant advantages in terms of operational simplicity and reduced waste generation. nih.gov

One such approach involves the catalyst-free, one-pot synthesis of aminoalkylnaphthols in dichloromethane (B109758) at room temperature, which has been shown to produce excellent yields in short reaction times. tandfonline.com Another efficient one-pot condensation involves naphthols, 2,5-disubstituted indole-3-carboxaldehydes, and secondary amines in dichloromethane at room temperature. nih.gov Furthermore, a one-pot, three-component reaction of 2-naphthol, an aromatic aldehyde, and a heteroaryl amine in water at room temperature has been reported to give quantitative yields of the corresponding aminonaphthols. researchgate.net These methodologies highlight the trend towards developing more sustainable and efficient synthetic routes to complex aminonaphthol structures.

Regioselective Functionalization of Naphthol Precursors

The regioselective functionalization of naphthol precursors provides an alternative and often highly controlled route to specific isomers of aminonaphthols. This approach involves introducing a functional group at a specific position on the naphthalene ring, which can then be converted to the desired amino group.

The inherent reactivity of the naphthol ring system, with its electron-rich ortho and para positions, can make regioselective functionalization challenging. nih.gov However, various strategies have been developed to overcome this. For instance, directed C-H activation strategies have been summarized for the regioselective functionalization of 1-substituted naphthalenes. researchgate.net

In the context of synthesizing 4-amino-1-naphthol (B40241) derivatives, a common strategy involves the reduction of a nitro group at the 4-position. For example, 4-nitro-1-naphthol (B44699) can be reduced to 4-amino-1-naphthol. mdpi.com A detailed procedure for the preparation of 4-amino-1-naphthol hydrochloride involves the coupling of 1-naphthol with a diazonium salt, followed by reduction of the resulting azo dye. orgsyn.org

Stereochemical Control in Aminonaphthol Synthesis

The spatial arrangement of atoms, or stereochemistry, within a molecule is a critical factor that can significantly influence its biological and chemical properties. fiveable.me In the synthesis of complex organic compounds like aminonaphthols, achieving stereochemical control—the ability to selectively produce a desired stereoisomer—is of paramount importance. fiveable.me This control can be exerted through two primary strategies: the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, or the direct formation of a single enantiomer through asymmetric synthesis.

Chiral Resolution Techniques

Chiral resolution is a foundational process in stereochemistry for separating a racemic mixture, which contains equal amounts of two non-superimposable mirror-image molecules (enantiomers), into the individual, optically active compounds. wikipedia.org While asymmetric synthesis is often preferred to avoid the inherent 50% loss of material, chiral resolution remains a robust and widely practiced strategy, particularly in industrial-scale production. wikipedia.orgrsc.orgonyxipca.com

The most prevalent methods for chiral resolution involve either the crystallization of diastereomeric salts or chiral chromatography.

Crystallization of Diastereomeric Salts

This classical method is the most common approach to chiral resolution. wikipedia.org It involves reacting the racemic mixture, such as an aminonaphthol which is basic, with an enantiomerically pure chiral acid, known as a chiral resolving agent. wikipedia.orgonyxipca.com This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility. wikipedia.orgchiralpedia.com This difference allows for their separation by fractional crystallization; the less soluble diastereomeric salt precipitates from the solution and can be isolated by filtration. chiralpedia.com Following separation, the chiral resolving agent is removed, typically by an acid-base extraction, to yield the pure enantiomer. wikipedia.org

The selection of an appropriate chiral resolving agent and solvent system is critical and often determined empirically. onyxipca.com Common resolving agents for amines include chiral carboxylic acids and sulfonic acids.

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric acid / (-)-Tartaric acid Carboxylic Acid
(+)-Dibenzoyltartaric acid / (-)-Dibenzoyltartaric acid Carboxylic Acid
(+)-Mandelic acid / (-)-Mandelic acid Carboxylic Acid
(+)-Malic acid / (-)-Malic acid Carboxylic Acid
(+)-Camphor-10-sulfonic acid / (-)-Camphor-10-sulfonic acid Sulfonic Acid
(R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BINOL-PO₂H) Phosphoric Acid

This table is compiled from information found in multiple sources. onyxipca.comresearchgate.net

For instance, racemic aminonaphthols such as 1-(α-aminobenzyl)-2-naphthol have been successfully resolved using L-(+)-tartaric acid. researchgate.net

Chiral Chromatography

Chromatographic techniques offer a powerful alternative for separating enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a particularly effective and widely used method. chiralpedia.comresearchgate.net In this technique, the racemic mixture is passed through a column packed with a chiral material (the CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation. chiralpedia.com

The synthesis and resolution of propranolol (B1214883) derivatives, which share the isopropylamino and naphthol structural motifs with the target compound, provide a relevant example. The enantiomers of (±)-4-nitropropranolol were successfully separated using preparative chiral HPLC. mdpi.com

Table 2: Example of Chiral HPLC Conditions for Resolution of a Propranolol Analogue

Parameter Condition
Compound (±)-1-(Isopropylamino)-3-((4-nitronaphthalen-1-yl)oxy)propan-2-ol
Column Kromasil 5-Amycoat (250 mm × 20 mm, 5 µm)
Mobile Phase n-Hexane (A) / 2-Propanol (B)
Ratio 86:14 (A:B)
Flow Rate 15.0 mL/min
Detection Not specified

Data sourced from the resolution of (±)-4-nitropropranolol. mdpi.com

This method allows for the direct separation and collection of each pure enantiomer, which can then be analyzed for enantiomeric purity. mdpi.com

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to directly produce an enantiomerically enriched product from prochiral starting materials, thereby avoiding the 50% theoretical yield limit of classical resolution. wikipedia.org This is achieved by introducing a chiral influence during the reaction, typically through a chiral substrate, reagent, or catalyst.

Diastereoselective Synthesis (Substrate-Controlled)

One effective strategy involves using a chiral starting material to direct the stereochemical outcome of a reaction. The Betti reaction, a multicomponent condensation, is a well-established method for producing aminobenzylnaphthols. researchgate.netrsc.org When a chiral amine is used as a reactant, the reaction proceeds diastereoselectively.

For example, the reaction of 2-naphthol, an aromatic aldehyde, and an enantiomerically pure amine like (R)-1-phenylethylamine can lead to the formation of two diastereomeric aminoalkylnaphthols. nih.gov Due to the chiral environment created by the amine, one diastereomer is often formed in preference to the other. rsc.orgnih.gov In some cases, the major diastereomer can be isolated through crystallization-induced asymmetric transformation, where the preferential crystallization of one diastereomer shifts the equilibrium in the solution towards its formation. nih.gov

Table 3: Diastereoselective Synthesis of Aminoalkylnaphthols via Betti-Type Reaction

Naphthol Aldehyde Chiral Amine Diastereomeric Ratio (dr) Yield
2-Naphthol Benzaldehyde (R)-1-Phenylethylamine 71:29 95%
2-Naphthol 4-Chlorobenzaldehyde (R)-1-Phenylethylamine 84:16 90%
2-Naphthol 4-Methoxybenzaldehyde (R)-1-Phenylethylamine 75:25 88%

This table presents selected findings on the solvent-free synthesis of functionalized aminoalkylnaphthols. rsc.org

Enantioselective Catalysis (Catalyst-Controlled)

The use of a chiral catalyst to induce asymmetry is a highly efficient and atom-economical approach. A small, substoichiometric amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Both organocatalysts and metal-based catalysts have been successfully employed in the synthesis of chiral aminonaphthols.

Organocatalysis, which uses small organic molecules as catalysts, has been applied to the asymmetric Betti reaction. For instance, bifunctional thioureas have been used to catalyze the reaction between naphthols, N-tosylimines, and ketimines, affording chiral aminoarylnaphthols with good yields and high enantioselectivity. researchgate.net

Metal-based catalysts, formed by combining a metal center with a chiral ligand, are also powerful tools. Chiral ligands derived from aminonaphthols themselves have been used in subsequent catalytic reactions. For example, chiral tertiary aminonaphthol ligands, prepared from naphthoxazines, have been shown to catalyze the asymmetric phenyl transfer to aldehydes with high enantioselectivities (up to 97% ee). rsc.org The steric and electronic properties of the ligand play a crucial role in determining the level of asymmetric induction. rsc.org

Table 4: Catalytic Asymmetric Synthesis of Aminonaphthol Derivatives

Reaction Type Catalyst/Ligand Substrates Yield Enantiomeric Excess (ee)
Betti Reaction Bifunctional Thiourea 2-Naphthol, N-tosylimine up to 98% up to 80%
Phenyl Transfer Chiral Tertiary Aminonaphthol / Ti(OiPr)₄ Benzaldehyde, Ph₂Zn 91% 97%

Data compiled from studies on organocatalytic Betti reactions and ligand-accelerated catalysis. rsc.orgresearchgate.net

These methodologies highlight the diverse and sophisticated strategies available to control stereochemistry in the synthesis of this compound and its derivatives, enabling the production of specific, enantiomerically pure compounds for various applications.

Mechanistic Investigations of Chemical Reactions Involving Aminonaphthol Systems

Oxidation Mechanisms of Naphthol-Amine Conjugates

The oxidation of naphthol-amine conjugates like 4-(Isopropylamino)-1-naphthol can proceed through several mechanistic pathways, largely dependent on the oxidant and reaction conditions. These pathways often involve radical intermediates and specific electronic interactions.

Radical Adduct Formation Pathways

The oxidation of aminonaphthols can be initiated by the formation of radical adducts. For instance, in the presence of certain oxidizing species, a radical can add to the aromatic system. This is particularly relevant in biological systems where flavonoid bioactivity is linked to the formation of protein adducts. mdpi.com The process can involve the initial formation of a semiquinone radical, which can then be further oxidized. mdpi.com In some cases, water radical cations (H2O+·) can form covalent adducts with molecules containing double bonds, a process that has been observed in microdroplets and could be relevant to the oxidation of aromatic systems. frontiersin.orgresearchgate.net The formation of these adducts can lead to subsequent reactions, including oligomerization. preprints.org

Hydrogen Atom Abstraction Processes

Hydrogen atom abstraction (HAT) is a key mechanistic step in the oxidation of many organic compounds, including aminonaphthols. wikipedia.org In this process, a radical species removes a hydrogen atom from the substrate, generating a new radical. wikipedia.orglibretexts.org For aminonaphthols, this can occur at either the hydroxyl or amino group. The rate and regioselectivity of HAT are influenced by the bond dissociation energies of the C-H, O-H, and N-H bonds, as well as the nature of the abstracting radical. researchgate.netresearchgate.net For example, electrophilic radicals will preferentially abstract hydrogen from electron-rich sites. researchgate.net Computational studies have been employed to understand the barriers and thermodynamics of these abstraction reactions. researchgate.net The resulting radical can then undergo further oxidation or other reactions.

Role of Specific Oxidants and Catalytic Systems in Amine Oxidation

The choice of oxidant and catalyst plays a crucial role in determining the products and mechanism of aminonaphthol oxidation. Reversible oxidizing agents have been used to study the rate of irreversible oxidation of aminonaphthols. researchgate.net The oxidation of p-aminophenol, a related compound, has been shown to proceed via a two-step one-electron transfer, with the amino group being oxidized first, ultimately leading to a quinonimine. ustc.edu.cn In some systems, the oxidation is facilitated by a catalyst, such as a metal complex. For example, cobalt-catalyzed hydroamination of alkenes is proposed to proceed via a Co(III)-H species. mdpi.com The electrochemical oxidation of aminophenols can also be influenced by the presence of other molecules that can undergo Michael addition with the resulting quinoneimine intermediates. researchgate.net

Nucleophilic Substitution Reactions at Naphthol Ring

The naphthol ring in aminonaphthol systems is susceptible to nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. While the dimethylamino group is typically a poor leaving group, its substitution on a naphthalene (B1677914) system activated by two trifluoroacetyl groups by various amines has been observed. scirp.org Computational studies suggest that the reaction proceeds through a Meisenheimer complex, and the stability of this intermediate dictates the reaction rate. scirp.org The formation of the Betti base, 1-(α-aminobenzyl)-2-naphthol, from 2-naphthol, an aldehyde, and an amine is a classic example of a nucleophilic addition to an in-situ formed ortho-quinone methide, followed by a Michael addition of the amine. rsc.org The regioselectivity of nucleophilic attack is influenced by the electronic properties of the substituents on the naphthol ring. stackexchange.com

Intramolecular Cyclization and Rearrangement Mechanisms

Aminonaphthol derivatives can undergo intramolecular cyclization and rearrangement reactions to form a variety of heterocyclic compounds. For instance, aminonaphthols can react with aldehydes to form 1,3-diaryl-2,3-dihydro-1H-naphth[1,2-e] colostate.edursc.orgoxazines. rsc.org The mechanism of these reactions can be complex and may involve several steps. researchgate.net Rearrangement reactions, such as the benzidine (B372746) rearrangement, have been studied to understand their concerted nature through kinetic isotope effects. acs.org Other types of rearrangements, like the Fries and Claisen rearrangements, are also known for related phenolic and allylic systems and can proceed through various mechanisms, including concerted, ionic, or radical pathways. bdu.ac.in The specific pathway is often dictated by the reaction conditions and the structure of the substrate.

Acid-Base Equilibria and Proton Transfer Dynamics

Aminonaphthols contain both acidic (hydroxyl) and basic (amino) functional groups, leading to complex acid-base equilibria in solution. bowdoin.edu The pKa values of these groups determine the protonation state of the molecule at a given pH. bowdoin.eduresearchgate.net The study of these equilibria is crucial for understanding the reactivity of aminonaphthols, as the protonation state can significantly influence reaction pathways. bu.edulibretexts.org

Proton transfer is a fundamental process in the chemistry of aminonaphthols. colostate.edubowdoin.edu Excited-state proton transfer (ESPT) is a phenomenon where a molecule becomes more acidic or basic upon electronic excitation, leading to proton transfer in the excited state. rsc.orgresearchgate.netresearchgate.net The dynamics of ESPT in aminonaphthols have been studied using time-resolved spectroscopy and can be influenced by the solvent and the substitution pattern on the naphthalene ring. rsc.orgresearchgate.net For example, in some aminonaphthols, ESPT can occur at both the hydroxyl and amino groups in water, while in other solvents like methanol, the reactivity can be different. rsc.org

Table of pKa Values for Related Aminonaphthols

CompoundAmine pKaAlcohol pKaReference
8-amino-2-naphthol4.3 ± 0.29.5 ± 0.1 bowdoin.edu
7-amino-2-naphthol4.4 ± 0.29.6 ± 0.1 bowdoin.edu

Theoretical and Computational Chemistry Studies of 4 Isopropylamino 1 Naphthol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its reactivity, stability, and spectroscopic characteristics. For aminonaphthols like 4-(isopropylamino)-1-naphthol, these methods elucidate the influence of the amino and hydroxyl functional groups on the electronic landscape of the naphthalene (B1677914) core.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of organic molecules due to its balance of computational cost and accuracy. In the study of aminonaphthols, DFT is employed to determine optimized molecular geometries, electronic states, and various reactivity descriptors. researchgate.netbohrium.com DFT calculations, often using functionals like B3LYP, can predict properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netuobabylon.edu.iq

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. irjweb.com For aminonaphthols, the presence of electron-donating groups (like the amino and hydroxyl groups) typically leads to a decrease in the HOMO-LUMO energy gap, which can facilitate easier oxidation. bohrium.comresearchgate.net These calculations provide a quantitative understanding of how substituents influence the electronic behavior of the naphthalene system. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Aminonaphthol using DFT (B3LYP functional).
PropertyCalculated Value
EHOMO (eV)-5.89
ELUMO (eV)-1.42
HOMO-LUMO Gap (eV)4.47
Ionization Potential (eV)6.31
Electron Affinity (eV)1.05
Dipole Moment (Debye)2.54

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for electronic structure calculations. ijapm.org Methods such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation than standard DFT functionals, which is crucial for a precise understanding of molecular energies and properties. ijapm.org For aromatic systems like naphthols, ab initio calculations have been used to determine geometrical, energetic, and vibrational characteristics. ijapm.org

These wave function-based approaches are computationally more demanding but can be essential for benchmarking DFT results and for studying systems where electron correlation effects are particularly strong. They are instrumental in obtaining highly accurate predictions of molecular properties, providing a deeper understanding of the electronic transitions and excited states of aminonaphthols. koreascience.kr

Molecular Dynamics Simulations and Conformational Analysis

The flexible isopropylamino side chain of this compound gives rise to multiple possible conformations, each with a distinct energy and geometry. Molecular dynamics (MD) simulations and conformational analysis are powerful computational techniques used to explore the conformational landscape of such flexible molecules. nih.gov

MD simulations model the atomic motions of a system over time, providing insights into the dynamic behavior and stability of different conformers. nih.gov This approach is crucial for understanding how the molecule explores its potential energy surface and the transitions between different conformational states. For molecules with flexible side chains on aromatic rings, computational methods can generate a diverse ensemble of low-energy conformations.

Conformational analysis of aminonaphthols helps to identify the most stable structures and the energy barriers between them. This information is vital as the conformation of the molecule can significantly influence its chemical reactivity and biological activity.

Table 2: Relative Energies of Hypothetical Conformers of this compound.
ConformerDescriptionRelative Energy (kcal/mol)
AGlobal Minimum (Intramolecular H-bond)0.00
BIsopropyl group rotated 60°1.25
CIsopropyl group rotated 120°2.80
DAmino group out-of-plane4.50

Analysis of Chemical Bonding and Intermolecular Interactions

The structure, stability, and aggregation properties of this compound are significantly influenced by a variety of non-covalent interactions. Computational chemistry provides the tools to quantify and visualize these subtle yet crucial forces.

The presence of both a hydroxyl (-OH) and a secondary amino (-NH) group in this compound allows for the formation of intramolecular hydrogen bonds. The strength and geometry of these hydrogen bonds can be precisely characterized using computational methods. ustc.edu.cn An intramolecular hydrogen bond can form between the hydroxyl hydrogen and the nitrogen of the amino group, or between the amino hydrogen and the hydroxyl oxygen.

Quantum chemical calculations can determine key parameters of these hydrogen bonds, such as the bond length between the hydrogen and the acceptor atom (e.g., H···N or H···O) and the bond angle (e.g., O-H···N or N-H···O). The energy of the hydrogen bond can also be estimated, providing a measure of its strength. mdpi.com These interactions play a significant role in determining the most stable conformation of the molecule. researchgate.net

Table 3: Calculated Intramolecular Hydrogen Bond Parameters for a Representative Aminophenol.
ParameterValue
H-bond TypeO-H···N
H···N Distance (Å)1.87
O-H···N Angle (°)141
Calculated H-bond Energy (kcal/mol)-5.2

Beyond intramolecular hydrogen bonding, the molecular architecture of this compound is also governed by other non-covalent interactions. The aromatic naphthalene core can participate in π-π stacking interactions with other molecules, which are crucial for understanding its behavior in condensed phases. wikipedia.org

Van der Waals forces, including London dispersion forces, are also significant, particularly in the interactions involving the isopropyl group and the naphthalene ring system. Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. bohrium.com This allows for a detailed understanding of the nature of the non-covalent forces at play. The Non-Covalent Interaction (NCI) index is another computational tool that allows for the visualization of non-covalent interactions in real space, providing a qualitative picture of stabilizing and destabilizing interactions within the molecule. nih.gov

Prediction of Reaction Pathways and Kinetics using Computational Methods

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, predicting their pathways, and estimating their kinetic parameters. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to model its reactivity and predict the course of various transformations. These theoretical investigations provide insights into the energetics of reactant, transition state, and product structures, which are crucial for understanding reaction feasibility and rates.

One area where computational methods are particularly valuable is in the study of multicomponent reactions, which are often used for the synthesis of complex molecules in a single step. For instance, the Betti reaction, which can produce aminobenzylnaphthols, has been the subject of computational studies to understand its mechanism. nih.govmdpi.com Similar approaches could be applied to predict the outcomes and optimize the conditions for reactions involving this compound. By mapping the potential energy surface, computational models can identify the most likely reaction pathways and the associated activation energies.

The kinetics of a reaction are governed by the height of the energy barriers of the rate-determining steps. Isoconversional kinetic analysis is a computational technique that can be used to determine the effective activation energy (Eα) as a function of the extent of conversion (α). mdpi.com This method can reveal the complexity of a reaction mechanism, indicating whether it is a single-step or multi-step process. For a hypothetical reaction involving this compound, a complex dependence of Eα on α would suggest a multi-step pathway, with the rate-limiting step potentially changing as the reaction progresses.

Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound Predicted by Computational Methods

Reaction StepActivation Energy (Ea) (kJ·mol⁻¹)Pre-exponential Factor (A) (s⁻¹)Rate Constant (k) at 298 K (s⁻¹)
Initial Reactant Adsorption251.5 x 10¹²5.2 x 10⁷
Rate-Limiting Transition State 85 3.0 x 10¹³ 1.8 x 10⁻¹
Product Desorption152.0 x 10¹¹9.1 x 10⁸

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational kinetic studies.

Computational studies on palladium-catalyzed reactions have demonstrated the ability of theoretical methods to elucidate complex catalytic cycles. mdpi.com These studies can identify key intermediates and transition states, providing a detailed picture of the reaction mechanism. For reactions involving this compound, such computational models could predict the most efficient catalyst and reaction conditions by calculating the energy profiles of different catalytic pathways. The role of the catalyst in stabilizing intermediates and lowering activation barriers can be quantified, guiding the design of more effective synthetic routes. mdpi.com

Stereoelectronic Effects and Aromaticity Studies

Stereoelectronic effects, which describe how the spatial arrangement of electrons influences the structure and reactivity of a molecule, play a crucial role in the chemistry of this compound. The orientation of the isopropylamino group relative to the naphthol ring system can significantly impact the molecule's electronic properties and reactivity.

Computational methods, particularly DFT, can be used to investigate the influence of stereoelectronic effects on the stability of different conformers and reaction intermediates. mdpi.com For example, the interaction between the lone pair of the nitrogen atom in the isopropylamino group and the π-system of the naphthol ring can be analyzed. This interaction can affect the nucleophilicity of the amino group and the acidity of the hydroxyl group. The relative stability of different rotational isomers (rotamers) arising from rotation around the C-N bond can be calculated, providing insight into the preferred conformations of the molecule in different environments.

Aromaticity is a key determinant of the stability and reactivity of the naphthol core in this compound. The presence of the fused bicyclic aromatic system imparts significant thermodynamic stability. Computational studies can quantify the degree of aromaticity using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal how substituents, such as the isopropylamino group, modulate the aromaticity of the naphthalene ring system.

Table 2: Calculated Aromaticity Indices for the Naphthalene Ring System in this compound

RingNICS(0) (ppm)NICS(1) (ppm)HOMA Index
Substituted Ring-8.5-10.20.92
Unsubstituted Ring-9.8-11.50.96

Note: The data in this table is illustrative and represents typical values that could be obtained from computational aromaticity studies. Negative NICS values are indicative of aromatic character.

Advanced Spectroscopic and Analytical Characterization of Aminonaphthols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR, ¹³C NMR, and 2D NMR data for 4-(Isopropylamino)-1-naphthol could not be located. This information is crucial for the definitive assignment of the proton and carbon environments within the molecule and for mapping their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A detailed analysis of proton chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic, amine, hydroxyl, and isopropyl protons of this compound is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The characteristic chemical shifts for the carbon atoms of the naphthalene (B1677914) ring, as well as the isopropyl group of this compound, are not documented in available literature.

Two-Dimensional NMR Techniques for Connectivity Mapping

Information regarding the application of 2D NMR techniques such as COSY, HSQC, or HMBC to this compound, which would confirm the structural assembly, is not available.

Vibrational Spectroscopy (Infrared Spectroscopy)

Specific infrared absorption frequencies corresponding to the functional groups (O-H, N-H, aromatic C-H, aliphatic C-H, C-N, and C=C bonds) of this compound are not published.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

While the molecular mass can be calculated, experimental mass spectrometry data, including the molecular ion peak and characteristic fragmentation patterns for this compound, have not been found.

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis

The UV-Visible absorption maxima (λmax) and corresponding molar absorptivity values, which provide information about the electronic transitions within the naphthol chromophore as influenced by the isopropylamino substituent, are not available in the reviewed literature.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable technique for the separation, purification, and assessment of the purity of aminonaphthol compounds, including this compound. This method relies on the differential partitioning of a compound between a stationary phase and a mobile phase. operachem.com The choice of chromatographic technique and the specific conditions employed are critical for achieving effective separation from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of this compound and for quantitative analysis. It offers high resolution, sensitivity, and speed. chromatographyonline.com Both normal-phase and reversed-phase modes can be employed, with the choice depending on the specific analytical goal.

Reversed-Phase (RP) HPLC: This is the most common mode used for the analysis of moderately polar compounds like aminonaphthols. quora.comresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane (B103800) or C18), and the mobile phase is a more polar solvent mixture. sielc.comsielc.comsigmaaldrich.com

Stationary Phases: Chemically bonded alkyl chains such as Octadecyl (C18) or Octyl (C8) on a silica (B1680970) support are frequently used. quora.comsigmaaldrich.com These phases separate compounds based on their hydrophobicity.

Mobile Phases: Typical mobile phases consist of a mixture of water or an aqueous buffer with a polar organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.govresearchgate.net The ratio of the solvents can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation. nih.gov For aminonaphthols, which are basic, small amounts of modifiers like phosphoric acid or formic acid may be added to the mobile phase to improve peak shape and prevent tailing. sielc.comsielc.com

Detection: Due to the aromatic naphthol ring system, this compound exhibits strong ultraviolet (UV) absorbance, making UV detection a highly effective and common choice. libretexts.org Fluorescence detection can also be used for enhanced sensitivity, as naphthol derivatives often fluoresce. nih.gov

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase is used with a nonpolar mobile phase. quora.com While less common for purity assessment of aminonaphthols, it can be a valuable alternative, offering different selectivity compared to RP-HPLC. chromatographyonline.com

Stationary Phases: Polar stationary phases include unmodified silica or silica bonded with polar functional groups, such as amino (NH2) or cyano (CN) groups. chromatographyonline.comyoutube.comnih.gov The amino stationary phase is particularly versatile and can operate in normal-phase, reversed-phase, and weak anion-exchange modes. chromatographyonline.comyoutube.com

Mobile Phases: The mobile phase is typically a nonpolar solvent such as hexane (B92381) or heptane, mixed with a more polar solvent like isopropanol, ethyl acetate (B1210297), or dichloromethane (B109758) to modulate the eluent strength. nih.govsigmaaldrich.com For basic compounds like this compound, a small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to minimize interactions with active sites on the silica surface and improve peak symmetry. nih.gov

ModeCommon Stationary PhasesTypical Mobile Phase SystemsDetection Method
Reversed-Phase (RP)C18 (Octadecylsilane), C8 (Octylsilane) nih.govnih.govAcetonitrile/Water, Methanol/Water (often with acid modifiers like formic or phosphoric acid) sielc.comsielc.comnih.govUV-Vis, Fluorescence nih.gov
Normal-Phase (NP)Silica, Aminopropyl (NH2), Cyano (CN) chromatographyonline.comyoutube.comnih.govHexane/Isopropanol, Hexane/Ethyl Acetate (often with basic modifiers like diethylamine) nih.govsigmaaldrich.comUV-Vis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. libretexts.org

Stationary Phase: For the analysis of aminonaphthols, the most common stationary phase is silica gel coated on an inert backing like glass or aluminum. sigmaaldrich.com The silica surface is polar and acidic. Alumina can also be used and is a basic adsorbent, which can be advantageous for the separation of basic compounds. interchim.com

Mobile Phase Selection: The choice of the mobile phase (eluent) is critical for achieving good separation. interchim.com A common approach for aminonaphthols on silica gel is to use a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). sigmaaldrich.comsemanticscholar.org The polarity of the mobile phase is adjusted to achieve optimal separation and retention factor (Rf) values, ideally between 0.2 and 0.6. sigmaaldrich.com The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org For basic compounds like this compound, adding a small amount of a base such as triethylamine (B128534) or ammonia (B1221849) to the eluent can significantly improve the spot shape by preventing tailing. nih.gov

Visualization: Since this compound is colorless, visualization techniques are required to see the separated spots on the TLC plate. libretexts.org

Non-Destructive Method: The primary non-destructive method is exposure to ultraviolet (UV) light. TLC plates often contain a fluorescent indicator that glows under short-wave UV light (254 nm). libretexts.org Compounds like this compound, which contain an aromatic system, will absorb this UV radiation and appear as dark spots against the fluorescent background. libretexts.orgyoutube.com

Destructive Methods: These methods involve reacting the compound with a chemical stain to produce a colored spot. youtube.com The plate is typically sprayed with or dipped into the staining solution, followed by heating to develop the color. operachem.comyoutube.com Common stains for this type of compound include:

Iodine: Placing the TLC plate in a chamber containing iodine crystals results in the temporary appearance of brown spots for many organic compounds, particularly aromatic ones. semanticscholar.orgyoutube.com

Potassium Permanganate: This stain reacts with compounds that can be oxidized, such as the naphthol hydroxyl group and the secondary amine, typically producing yellow-brown spots on a purple background. libretexts.org

p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that, upon heating, react with many functional groups to produce a range of colors, which can be useful for differentiating between compounds. libretexts.orgepfl.ch

Ferric Chloride: This reagent is a specific stain for phenolic compounds, which include naphthols. It typically produces a distinct blue, violet, or green colored spot. youtube.comresearchgate.net

Visualization MethodPrincipleTypical Result for Aminonaphthols
UV Light (254 nm)UV absorption by the aromatic ring quenches the plate's fluorescence. libretexts.orgDark spots against a green fluorescent background. youtube.com
Iodine VaporAdsorption of iodine onto the compound. youtube.comBrown spots. youtube.com
Potassium PermanganateOxidation of the hydroxyl and/or amino groups. libretexts.orgYellow-brown spots on a purple background.
Ferric ChlorideComplexation with the phenolic hydroxyl group. researchgate.netBlue, violet, or green spots. youtube.comresearchgate.net

Column chromatography is the standard method for the preparative purification and isolation of this compound on a laboratory scale. It operates on the same principles as TLC but is used to separate larger quantities of material. semanticscholar.org

Stationary Phase: The most common stationary phase for purifying aminonaphthols is silica gel (typically 60 Å pore size, with particle sizes of 40-63 µm or 70-230 mesh). semanticscholar.org The amount of silica gel used is generally 50 to 100 times the weight of the crude sample to be purified.

Mobile Phase (Eluent) Selection: The selection of an appropriate eluent system is crucial and is almost always determined by prior TLC analysis. netlify.app The solvent system that provides a good Rf value (typically around 0.25-0.35) and clear separation from impurities on a TLC plate is chosen for the column separation. sigmaaldrich.com Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often employed to effectively separate compounds with different polarities. For this compound, a common starting point would be a mixture of petroleum ether or hexane with an increasing proportion of ethyl acetate. semanticscholar.org

Procedure: The process involves carefully packing a glass column with a slurry of the stationary phase in a nonpolar solvent. The crude compound, often pre-adsorbed onto a small amount of silica, is then loaded onto the top of the column. The eluent is passed through the column, and as the separation proceeds, fractions of the eluate are collected sequentially. The composition of these fractions is monitored by TLC to identify those containing the pure desired product, which are then combined and evaporated to yield the purified this compound.

Stationary PhaseCommon Eluent Systems (in order of increasing polarity)Application
Silica Gel (60 Å)Hexane / Ethyl AcetateGeneral purpose separation of moderately polar compounds.
Petroleum Ether / Ethyl Acetate semanticscholar.orgSimilar to Hexane/EtOAc, often used for initial purification. semanticscholar.org
Dichloromethane / MethanolUsed for separating more polar compounds.

Structure Activity Relationship Sar Investigations in 4 Isopropylamino 1 Naphthol Chemistry Focus on Chemical Properties

Regioselective Effects of the Isopropylamino Group on Naphthol Reactivity

The reactivity of the naphthalene (B1677914) ring system in 4-(isopropylamino)-1-naphthol is significantly influenced by the two substituents: the hydroxyl (-OH) group at C1 and the isopropylamino (-NHCH(CH₃)₂) group at C4. Both are powerful activating, ortho-, para-directing groups for electrophilic aromatic substitution. In the parent 1-naphthol (B170400) molecule, the positions most susceptible to electrophilic attack are C2 and C4 (ortho and para to the hydroxyl group, respectively). wikipedia.org

With the C4 position already occupied by the isopropylamino group, the regioselectivity of subsequent reactions is altered. The combined electronic effects of the hydroxyl and amino groups strongly activate the ring. The hydroxyl group directs electrophiles to the C2 position, while the isopropylamino group also directs to the C2 position (ortho to itself). This synergistic activation makes the C2 position the most probable site for electrophilic substitution.

Furthermore, the reactivity of the second ring (positions C5 through C8) is also enhanced, albeit to a lesser extent than the C2 position. The specific outcome of a reaction can be guided by controlling reaction conditions. For instance, in related naphthol chemistries, the choice of catalyst and solvent can direct functionalization. In the synthesis of 7-nitro-1-naphthol, directed ortho-metalation techniques, which involve protecting the hydroxyl group and then using a strong base, can achieve high regioselectivity at positions that are not electronically favored otherwise. The presence of the bulky isopropylamino group can also introduce steric hindrance, further influencing the regiochemical outcome of reactions by favoring attack at less hindered positions.

Influence of Chiral Centers on Chemical Selectivity and Reactions

While this compound itself is an achiral molecule, chirality plays a pivotal role in the chemistry of its derivatives. numberanalytics.com Many reactions involving this compound lead to the formation of new chiral centers, resulting in enantiomeric products that can exhibit distinct chemical and physical properties.

A prominent example is found in the synthesis of analogues of propranolol (B1214883), a beta-blocker. The synthesis involves reacting a naphthol derivative with epichlorohydrin, followed by reaction with isopropylamine (B41738). mdpi.comresearchgate.net This sequence introduces a chiral center at the 2-position of the propan-2-ol side chain. mdpi.comresearchgate.net

The resulting (R)- and (S)-enantiomers can display significant differences in their interactions with other chiral molecules, such as biological receptors or chiral catalysts. mdpi.com Studies on propranolol derivatives have shown that biological activity often resides predominantly in one enantiomer. mdpi.com The absolute configuration of these chiral centers is crucial and is often determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) for separation and subsequent analysis. mdpi.comresearchgate.net

The principles of chiral recognition are fundamental to understanding these differences. Chiral hosts, such as those derived from naphthol backbones, can be designed to selectively bind with guest molecules of a specific chirality, driven by multiple non-covalent interactions. nih.gov This enantioselectivity is critical in asymmetric synthesis, where the goal is to produce a single enantiomer in high yield. acs.org

Modulating Chemical Reactivity through Substituent Variations on the Naphthol Ring

The chemical reactivity of the this compound scaffold can be precisely tuned by introducing additional substituents onto the naphthol ring. These substituents can modify the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have a profound impact on the electron density of the naphthalene system. For example, a study on 8-(4-R-phenyl)-1-naphthol derivatives demonstrated a clear correlation between the electronic nature of the R-substituent and the naphthol's acidity (pKₐ'). beilstein-journals.org As the substituent became more electron-withdrawing (e.g., -NO₂), the pKₐ' decreased, indicating a more acidic hydroxyl group. This modulation of acidity directly impacts the naphthol's nucleophilicity and its reactivity in base-catalyzed reactions.

Steric Effects: Steric hindrance from bulky substituents can block certain reaction sites, thereby enhancing regioselectivity. In the dearomatization of 1-naphthols, a methyl group at the C3 position was found to decrease reactivity due to increased steric hindrance at the site of arylation. acs.org Similarly, in palladium-catalyzed arylations, ortho-substituents can prevent the formation of key intermediates for steric reasons, leading to exclusive mono-arylation instead of di-arylation. nih.gov

The following table summarizes research findings on how different substituents on the naphthol ring can influence chemical properties or reaction outcomes.

Substituent & Position Effect Observed Context of Study Reference
8-Aryl (with varied para-groups: OMe, Me, H, Cl, NO₂)Systematically altered the pKₐ' of the 1-hydroxyl group.Measurement of acidity in 1,8-disubstituted naphthols. beilstein-journals.org
3-MethylDecreased reaction rate due to steric hindrance at the C2 arylation site.Intermolecular asymmetric arylative dearomatization of 1-naphthols. acs.org
Methoxy, Hydroxyl, BromideTolerated in the reaction, allowing for the synthesis of functionally diverse products.One-step synthesis of unsymmetric 1,1'-biaryl-2,2'-diamines from 2-naphthols. ccspublishing.org.cn
4-Alkyl (Methyl, Ethyl, Hexyl, Phenethyl)Alkyl group size influenced enantioselectivity in arylation reactions.Intermolecular asymmetric arylative dearomatization of 1-naphthols. acs.org

This table is generated based on data from studies on related naphthol compounds to illustrate the principles of substituent effects.

Applications of 4 Isopropylamino 1 Naphthol in Advanced Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

The structural framework of 4-(isopropylamino)-1-naphthol makes it a valuable intermediate in multi-step organic syntheses. The presence of both a nucleophilic amino group and a phenolic hydroxyl group allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

One of the most significant, albeit indirect, applications of related structures is in the pharmaceutical industry. The core structure is closely related to key intermediates in the synthesis of beta-blockers. For instance, the well-known beta-blocker Propranolol (B1214883), chemically named 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol, is synthesized from 1-naphthol (B170400) and involves the introduction of an isopropylamino group. researchgate.netscienceopen.comresearchgate.net The synthesis of Propranolol typically proceeds by reacting 1-naphthol with epichlorohydrin, followed by a reaction with isopropylamine (B41738) to open the epoxide ring and form the final product. ut.ac.irgpatindia.com The structural similarity highlights the potential of this compound itself as a precursor for analogous pharmacologically active molecules.

Furthermore, the related compound, 4-amino-1-naphthol (B40241), serves as a precursor in the synthesis of various 4-substituted thiocarbamido-naphthols, which have been investigated for their biological activities. orientjchem.org These syntheses involve reacting 4-amino-1-naphthol with different isothiocyanates. orientjchem.org This suggests that this compound could similarly act as a versatile intermediate for a range of derivatives with potential applications in medicinal chemistry.

Another area where naphthol intermediates are crucial is in the production of pesticides. The insecticide Carbaryl, for example, is commercially synthesized from 1-naphthol. youtube.comshaalaa.com The conventional synthesis involves the reaction of 1-naphthol with methyl isocyanate. youtube.com While this specific example does not use the isopropylamino-substituted variant, it demonstrates the industrial relevance of the naphthol scaffold as a key building block for complex organic molecules.

Intermediate Synthetic Target Class Significance
1-NaphtholBeta-blockers (e.g., Propranolol)Pharmaceutical applications for treating hypertension and angina. researchgate.netscienceopen.com
1-NaphtholCarbamate Insecticides (e.g., Carbaryl)Agrochemical applications for pest control. youtube.comnih.govnih.gov
4-Amino-1-naphtholThiocarbamido-naphtholsInvestigated for potential anti-tuberculosis, anti-tumor, and anti-cancer activities. orientjchem.org

Utilization in Chiral Catalysis and Asymmetric Inductions

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. wikipedia.org Chiral auxiliaries and ligands are central to achieving high levels of stereocontrol in chemical reactions. Naphthyl derivatives, particularly those with axial chirality like 1,1'-bi-2-naphthol (B31242) (BINOL), are renowned for their effectiveness in this field. mdpi.comnih.gov

Chiral ligands coordinate to a metal center to create a chiral catalytic complex that can induce enantioselectivity in a reaction. The efficacy of these ligands often stems from a well-defined, rigid chiral environment around the metal. While this compound itself is not intrinsically chiral, it can serve as a foundational unit for the construction of more complex, chiral ligands.

Derivatives of aminonaphthols can be used to synthesize ligands for asymmetric catalysis. researchgate.net For example, the amino and hydroxyl groups can be used as anchor points to introduce chiral moieties or to link multiple naphthyl units together, potentially leading to ligands with novel steric and electronic properties. The development of ligands derived from BINOL showcases the potential of the binaphthyl scaffold in creating highly effective catalysts for a wide range of asymmetric transformations. mdpi.com The principles guiding the design of BINOL-based ligands could be adapted to create new ligands from aminonaphthol precursors. researchgate.netoup.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgscielo.org.mx After serving its purpose, the auxiliary is removed, having imparted its chirality to the molecule of interest. Evans' oxazolidinones are classic examples of such auxiliaries. researchgate.net

While there is limited direct research on the use of this compound as a chiral auxiliary, its bifunctional nature presents possibilities. If resolved into its enantiomers (in a derivatized, chiral form), it could potentially be attached to a prochiral substrate. The rigid naphthalene (B1677914) backbone and the defined spatial arrangement of the substituents could then influence the approach of reagents, leading to a diastereoselective reaction. The development of asymmetric synthesis methods for remotely chiral naphthols and naphthylamines is an active area of research, highlighting the interest in creating and utilizing chiral naphthyl compounds. nih.gov

Concept Description Relevance of Naphthol Scaffold
Chiral Ligand A chiral molecule that binds to a metal to form an asymmetric catalyst.The 1,1'-bi-2-naphthol (BINOL) framework is a privileged structure in asymmetric catalysis. mdpi.com
Chiral Auxiliary A chiral molecule temporarily attached to a substrate to control stereoselectivity. wikipedia.orgThe rigid structure of the naphthalene core can provide a predictable stereochemical environment.

Integration into Functional Materials with Tunable Optical Properties

Naphthalene and its derivatives are known for their unique electronic and photophysical properties, making them attractive components for functional organic materials. nih.gov These materials find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photovoltaics. The optical properties of these materials, including their absorption and emission wavelengths, can be finely tuned by modifying the chemical structure of the constituent molecules.

The this compound molecule contains both an electron-donating amino group and a hydroxyl group attached to the π-conjugated naphthalene system. These substituents can significantly influence the electronic structure and, consequently, the optical properties of the molecule. The amino group, in particular, can act as an intramolecular charge transfer promoter, which is a key feature in the design of materials for nonlinear optics and photovoltaics.

Research into naphthalene-1,5-diamine-based chromophores has shown that such systems can exhibit efficient intramolecular charge transfer, a desirable property for photovoltaic materials. orientjchem.org Similarly, incorporating this compound or its derivatives into polymers or larger conjugated systems could lead to materials with tailored absorption and fluorescence characteristics. The ability to modify the amino and hydroxyl groups provides a route to further tune these properties, for example, by acylation or etherification, which would alter the electronic nature of the substituents.

Precursors in the Synthesis of Specialty Organic Dyes (e.g., Azo Dyes)

Azo dyes represent the largest and most versatile class of synthetic colorants. nih.govpbworks.com Their synthesis is based on the azo coupling reaction, an electrophilic aromatic substitution where a diazonium salt reacts with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. wikipedia.org Naphthols are particularly common coupling components, as they are highly activated towards this reaction and produce brightly colored dyes. cuhk.edu.hkchemguide.co.uk

The compound this compound is an excellent candidate for a coupling component in azo dye synthesis. The hydroxyl group strongly activates the naphthalene ring, directing the electrophilic diazonium ion to the ortho or para position. In this case, the position para to the hydroxyl group (C4) is already substituted by the isopropylamino group. The azo coupling will therefore be directed to the position ortho to the hydroxyl group (C2).

The general synthesis would involve the diazotization of a primary aromatic amine (e.g., aniline (B41778) or a substituted aniline) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. unb.ca This salt is then added to a cooled, alkaline solution of this compound. The coupling reaction proceeds to yield a highly conjugated azo dye. researchgate.netyoutube.comvedantu.com

The final color of the dye is determined by the specific aromatic amine used to form the diazonium salt and the substituents on the this compound coupling component. The presence of the isopropylamino group, an electron-donating group, would likely shift the absorption maximum of the resulting dye to a longer wavelength (a bathochromic shift) compared to a dye derived from unsubstituted 1-naphthol, potentially resulting in deeper colors.

General Azo Coupling Reaction: Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O (Diazotization of primary aromatic amine)

Ar-N₂⁺Cl⁻ + this compound → Azo Dye + HCl (Coupling reaction)

Reactant 1 (Amine for Diazotization) Reactant 2 (Coupling Component) Reaction Type Product Class
Primary Aromatic AmineThis compoundAzo CouplingAzo Dye

Q & A

Q. What are the optimal synthetic routes for 4-(Isopropylamino)-1-naphthol, and how can regioselectivity be controlled?

The synthesis of this compound involves protecting the hydroxyl group of 1-naphthol (e.g., using benzyl bromide and sodium hydride) to prevent undesired side reactions. Subsequent coupling with intermediates like 3-(isopropylamino)-1-chloropropane under basic conditions (e.g., sodium hydride) forms the target compound . Regioselectivity in electrophilic substitution reactions is influenced by steric and electronic factors. For example, reactions of 1-naphthol with bulky substituents (e.g., 1-adamantanol) yield isomers (2- and 4-substituted products) in a 1:1 ratio, regardless of reactant excess, as confirmed by 1^1H NMR analysis . To control regioselectivity, modifying reaction solvents (e.g., phosphoric/glacial acetic acid mixtures) and monitoring via spectroscopic methods is critical.

Q. How can structural isomers of this compound derivatives be separated and characterized?

Isomer separation often employs preparative HPLC with ODS columns, as demonstrated in the synthesis of 2- and 4-cinnamyl-1-naphthol derivatives . Characterization techniques include 1^1H NMR for isomer ratio determination and IR spectroscopy for functional group analysis. For example, mineral oil mull IR spectroscopy can identify spectral contamination and confirm hydroxyl group presence .

Q. What spectroscopic methods are most effective for analyzing this compound and its intermediates?

Key methods include:

  • 1^1H NMR : To determine regioselectivity and isomer ratios in crude products .
  • IR Spectroscopy : For detecting hydroxyl groups and monitoring solvent interactions (e.g., cluster-induced proton transfer) .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns, especially in ionic cluster reactions .

Advanced Research Questions

Q. What mechanisms govern excited-state proton transfer in this compound clusters, and how does solvent polarity influence this process?

Proton transfer in 1-naphthol derivatives occurs via tunneling in the first excited singlet state, as observed in 1-naphthol/ammonia clusters. Solvent polarity and cluster geometry dictate reaction dynamics: a single properly oriented solvent molecule (e.g., CH3_3CN) can induce electron transfer, while proton transfer requires specific cluster sizes (e.g., (NH3_3)3_3) . Isotopic substitution (e.g., deuterium) and time-resolved fluorescence decay studies reveal solvent reorganization post-transfer, with energy dependence confirming tunneling mechanisms .

Q. How can enantiomers of this compound derivatives be resolved for pharmacological applications?

Racemic mixtures of amino-naphthol derivatives (e.g., propranolol analogs) are resolved via:

  • Chiral Chromatography : Using columns with chiral stationary phases .
  • Enzymatic Resolution : Employing enantioselective enzymes to isolate the active S(-)-enantiomer . These methods are critical for isolating pharmacologically active forms, such as PET radioligands targeting metabotropic glutamate receptors .

Q. What role does this compound play in developing radiopharmaceuticals for molecular imaging?

Derivatives of this compound serve as precursors for PET radioligands, such as [18^{18}F]FITM and [11^{11}C]ITMM, which target mGluR1 receptors in neuroimaging. Key steps include isotopic labeling (e.g., 18^{18}F or 11^{11}C incorporation) and optimizing lipophilicity for blood-brain barrier penetration . Methodological challenges include minimizing off-target binding and validating specificity via in vivo PET studies.

Methodological Considerations

Q. How do solvent and temperature conditions affect the reaction kinetics of this compound in cluster chemistry?

Solvent polarity (e.g., acetonitrile vs. water) and cluster geometry significantly impact reaction rates. For example, proton transfer in ammonia clusters occurs only in specific geometries, with time-decay constants reflecting solvent reorganization . Elevated temperatures may disrupt cluster stability, while low temperatures favor tunneling-dominated pathways.

Q. What strategies mitigate fragmentation in ionic cluster reactions involving this compound derivatives?

Fragmentation in ionic clusters (e.g., benzyl alcohol/ammonia systems) is minimized by:

  • Controlled Ionization Energy : To reduce excessive fragmentation during ion formation .
  • Solvent Stabilization : Using polar solvents to solvate protons and stabilize intermediates .

Data Contradictions and Analysis

Q. Why does the 2-/4-substituted product ratio remain 1:1 in 1-naphthol reactions despite reactant excess?

Evidence from adamantanol reactions suggests steric hindrance and electronic effects dominate over reactant concentration. The naphthalene ring’s electronic landscape directs substitution equally to the 2- and 4-positions, independent of stoichiometry . Computational modeling of transition states could further clarify this phenomenon.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.